molecular formula C28H26N4O3S B2858585 (2E)-2-{[4-(dimethylamino)phenyl]methylidene}-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 361178-70-3

(2E)-2-{[4-(dimethylamino)phenyl]methylidene}-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2858585
CAS No.: 361178-70-3
M. Wt: 498.6
InChI Key: DFESKPRSKXVPCJ-XQNSMLJCSA-N
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Description

(2E)-2-{[4-(dimethylamino)phenyl]methylidene}-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C28H26N4O3S and its molecular weight is 498.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research in the field of heterocyclic chemistry has led to the synthesis of various thiazolo[3,2-a]pyrimidine derivatives, which have been explored for their biological activities. For instance, compounds incorporating the thiazolo[3,2-a]pyrimidine moiety have been synthesized and evaluated for their antimicrobial and anticancer properties. These compounds have shown promising results against various bacterial and fungal species, as well as cytotoxic effects against cancer cell lines, suggesting potential applications in developing new antimicrobial and anticancer agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Structural and Conformational Studies

The structural and conformational features of thiazolo[3,2-a]pyrimidine derivatives have also been a subject of interest. Studies on these compounds reveal significant insights into their supramolecular aggregation and intermolecular interaction patterns, influenced by variations in substituents. These findings have implications for the design of molecules with desired physical and chemical properties, contributing to the fields of materials science and molecular engineering (Nagarajaiah & Begum, 2014).

Anti-inflammatory Applications

Thiazolo[3,2-a]pyrimidine derivatives have been studied for their anti-inflammatory activities. Synthesis of specific derivatives has led to compounds exhibiting moderate anti-inflammatory effects, indicating their potential use in developing new anti-inflammatory drugs. The evaluation of these compounds against standard anti-inflammatory benchmarks highlights their relevance in pharmaceutical research and drug development (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Chemical Synthesis and Methodology

The synthesis of thiazolo[3,2-a]pyrimidine derivatives and related compounds often involves innovative methodologies, including microwave-mediated reactions and cyclocondensations. These methods have not only expanded the chemical repertoire of heterocyclic compounds but also provided new tools and techniques for synthetic chemists. The development of efficient synthesis routes contributes to the broader field of synthetic organic chemistry, enabling the production of complex molecules for research and industrial applications (Darweesh, Mekky, Salman, & Farag, 2016).

Properties

IUPAC Name

(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S/c1-17-10-15-22(35-17)25-24(26(33)30-20-8-6-5-7-9-20)18(2)29-28-32(25)27(34)23(36-28)16-19-11-13-21(14-12-19)31(3)4/h5-16,25H,1-4H3,(H,30,33)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFESKPRSKXVPCJ-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=C(C=C4)N(C)C)S3)C)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC=C(C=C4)N(C)C)/S3)C)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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